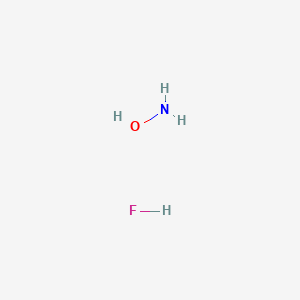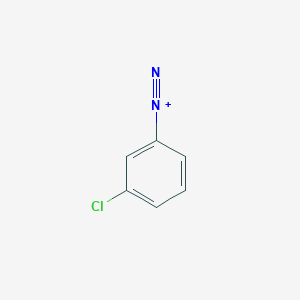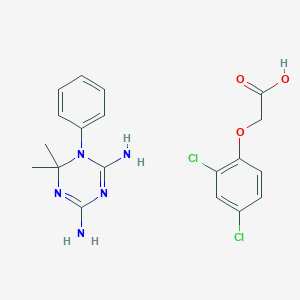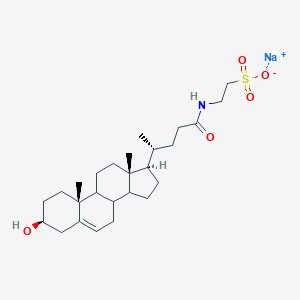
Tauro-3beta-hydroxy-5-cholenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tauro-3beta-hydroxy-5-cholenoate, also known as taurocholate, is a bile acid that is produced in the liver and secreted into the small intestine to aid in the digestion and absorption of fats. It plays an important role in the enterohepatic circulation of bile acids and is involved in the regulation of cholesterol metabolism. In recent years, taurocholate has gained attention in scientific research due to its potential therapeutic applications in various diseases.
Wirkmechanismus
Taurocholate exerts its effects through several mechanisms, including activation of nuclear receptors such as farnesoid X receptor (FXR) and G protein-coupled receptors (GPCRs) such as TGR5. Activation of these receptors leads to downstream signaling pathways that regulate gene expression and cellular functions.
Biochemical and Physiological Effects:
Taurocholate has various biochemical and physiological effects on the body. It acts as a detergent to solubilize fats in the small intestine, facilitating their absorption. It also regulates cholesterol metabolism by inhibiting cholesterol synthesis and promoting its excretion. Taurocholate has been shown to modulate gut microbiota composition and function, which can impact various physiological processes such as immune function and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
Taurocholate has several advantages for lab experiments, including its stability and solubility in water and organic solvents. It is also commercially available, making it easily accessible for research purposes. However, its use in experiments involving cell culture or animal models may be limited by its potential cytotoxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on Tauro-3beta-hydroxy-5-cholenoate. One area of interest is its potential as a therapeutic agent for liver diseases, such as non-alcoholic fatty liver disease (NAFLD) and cirrhosis. Another area of research is its role in regulating gut microbiota composition and function, which may have implications for various diseases such as inflammatory bowel disease (IBD) and colorectal cancer. Additionally, further studies are needed to elucidate the mechanisms underlying Tauro-3beta-hydroxy-5-cholenoate's effects on metabolism and its potential as a treatment for metabolic disorders.
Synthesemethoden
Taurocholate can be synthesized through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of cholic acid with taurine in the presence of a catalyst, while enzymatic synthesis utilizes enzymes such as Tauro-3beta-hydroxy-5-cholenoate synthase to catalyze the reaction between cholic acid and taurine.
Wissenschaftliche Forschungsanwendungen
Taurocholate has been extensively studied for its potential therapeutic applications in various diseases, including liver diseases, metabolic disorders, and cancer. Studies have shown that Tauro-3beta-hydroxy-5-cholenoate can protect against liver damage by reducing oxidative stress and inflammation. It has also been found to improve glucose and lipid metabolism in metabolic disorders such as diabetes and obesity. In addition, Tauro-3beta-hydroxy-5-cholenoate has been shown to have anticancer properties by inducing apoptosis and inhibiting tumor growth.
Eigenschaften
CAS-Nummer |
17238-48-1 |
|---|---|
Produktname |
Tauro-3beta-hydroxy-5-cholenoate |
Molekularformel |
C26H42NNaO5S |
Molekulargewicht |
503.7 g/mol |
IUPAC-Name |
sodium;2-[[(4R)-4-[(3S,10R,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C26H43NO5S.Na/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3;/h5,17,19-23,28H,4,6-16H2,1-3H3,(H,27,29)(H,30,31,32);/q;+1/p-1/t17-,19+,20?,21-,22?,23?,25+,26-;/m1./s1 |
InChI-Schlüssel |
SVXBFWHRSNVSLG-ROVRTUHXSA-M |
Isomerische SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)O)C)C.[Na+] |
SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C.[Na+] |
Kanonische SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C.[Na+] |
Synonyme |
tauro-3 beta-hydroxy-5-cholenoate tauro-3 beta-hydroxy-5-cholenoate sulfate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



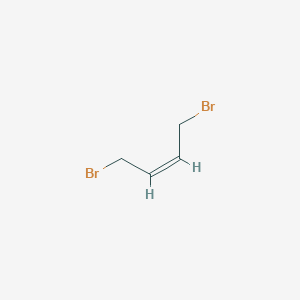
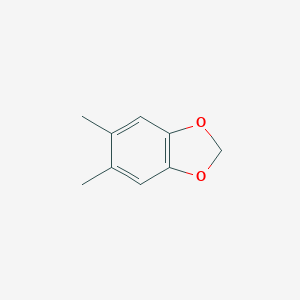
![2-Hydroxy-1-[(3S,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B95319.png)
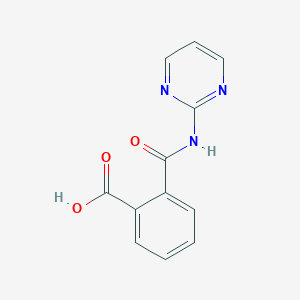
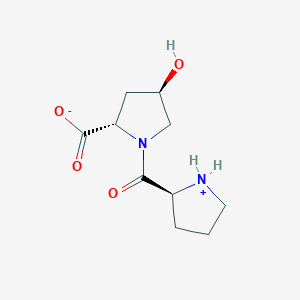
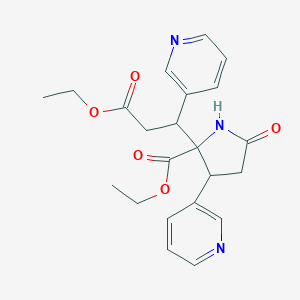
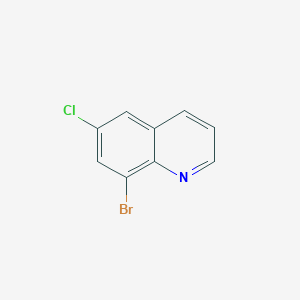
![6H,12H-Indazolo[2,1-a]indazole-6,12-dione](/img/structure/B95331.png)
